(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide

説明

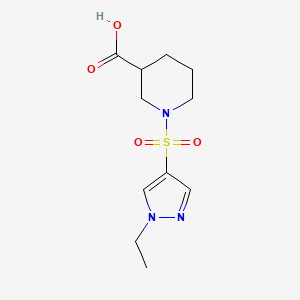

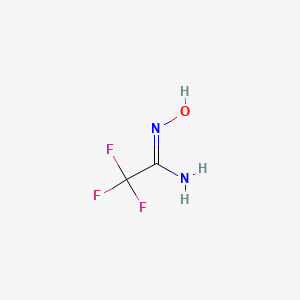

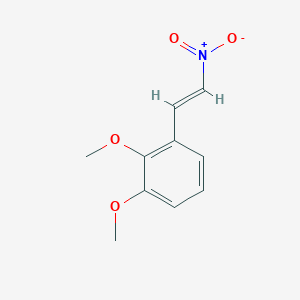

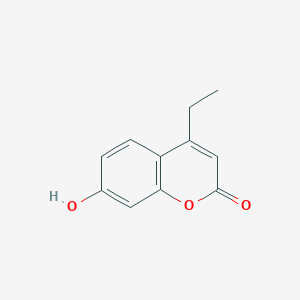

The compound (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide is a chemical species characterized by the presence of a trifluoromethyl group and a hydroxyimidamide unit. The structure of this compound is such that the hydroxy and amine groups are in a Z configuration relative to the carbon-nitrogen double bond. This configuration and the presence of the trifluoromethyl group are significant as they can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted formimidamides has been reported using a three-step method involving iodination, trifluoromethylation, and condensation reactions. Specifically, the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N'-(pyrazin-2-yl)formimidamides is achieved by iodinating 2-aminopyrazines followed by trifluoromethylation with FSO2CF2CO2Me and condensation with DMF in the presence of CuI catalyst under mild conditions . This method yields the desired products with high regioselectivity and in moderate to good yields (55–70%). The regioselectivity is notably influenced by the substituent pattern on the 2-aminopyrazines.

Molecular Structure Analysis

The molecular structure of a related compound, (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide, has been analyzed, revealing that the hydroxyimidamide unit is almost planar and forms an angle with the benzene ring . This planarity and the specific angle could be indicative of the electronic distribution and steric hindrance within the molecule, which may affect its reactivity. Additionally, the trifluoromethyl group in this compound exhibits disorder over two sites, which could be relevant in understanding the dynamic behavior of the trifluoromethyl group in similar compounds.

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structure of related compounds suggest that the trifluoromethyl group and the hydroxyimidamide unit could participate in various chemical reactions. The presence of the hydroxy group could allow for hydrogen bonding, while the trifluoromethyl group could be involved in electrophilic reactions due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide, a compound structurally similar to this compound, have been studied. The compound forms centrosymmetric dimers through O—H∙∙∙N hydrogen bonds and additional N—H∙∙∙O hydrogen bonds link these dimers into zigzag chains along the crystallographic b axis . Weak intermolecular F∙∙∙F contacts are also observed, which could influence the compound's melting point, solubility, and other physical properties. These interactions are crucial for understanding the compound's behavior in different environments and could be predictive of the properties of this compound.

科学的研究の応用

Synthesis and Reactivity

- Efficient high-yield syntheses of 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-trifluoro-1-(hydroxyaryl)ethanols have been achieved by reacting Ruppert’s reagent with appropriate substrates, showcasing the compound's utility in introducing trifluoromethyl groups into various molecular frameworks (Singh, Chakraborty, & Shreeve, 2001).

- A novel method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates has been described, highlighting the versatility of trifluoro-substituted compounds in constructing heterocyclic structures with potential biological activity (Kazemi & Darehkordi, 2020).

Material Science Applications

- The development of magnetic solid phase extraction (MSPE) agents using hydrophobic ionic liquids to coat nanoparticles, demonstrating the potential of fluorine-containing compounds in enhancing the efficiency of analytical methodologies for detecting organic dyes in food samples (Chen & Zhu, 2016).

- Investigation into the solubility of H2S in ionic liquids containing fluorinated anions, which could lead to advancements in gas separation technologies and highlight the importance of fluorinated compounds in designing new ionic liquids with enhanced gas solubility properties (Pomelli, Chiappe, Vidiš, Laurenczy, & Dyson, 2007).

Organic Synthesis Applications

- The use of copper(I) reagent-promoted hydroxytrifluoromethylation of enamides for the flexible synthesis of substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one, showcasing the reagent's role in introducing trifluoromethyl groups into complex organic molecules (Wang, Shi, & Zeng, 2018).

特性

IUPAC Name |

2,2,2-trifluoro-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZWTKRISQVBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)(\C(F)(F)F)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962920 | |

| Record name | Trifluoro-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4314-35-6 | |

| Record name | NSC71004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluoro-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N'-hydroxyethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)